Ethyl[(1-ethylindol-3-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethylindol-3-yl)methyl]amine is a compound with the molecular formula C11H14N2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activity and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
The synthesis of Ethyl[(1-ethylindol-3-yl)methyl]amine typically involves the reaction of 1-ethylindole with formaldehyde and ethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl[(1-ethylindol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Ethyl[(1-ethylindol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole-based compounds, which are important in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(1-ethylindol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by binding to receptors or enzymes involved in these processes. This interaction can lead to changes in cellular function and behavior, which may have therapeutic implications .
Comparison with Similar Compounds
Ethyl[(1-ethylindol-3-yl)methyl]amine can be compared with other indole derivatives, such as:
(1H-Indol-3-yl)methanamine: Similar in structure but lacks the ethyl group at the indole nitrogen.
2-(1H-indol-3-yl)ethan-1-amine: Another indole derivative with a different substitution pattern.
N-methyl-1H-indole-3-ethanamine: Contains a methyl group instead of an ethyl group.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H18N2/c1-3-14-9-11-10-15(4-2)13-8-6-5-7-12(11)13/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
HGXZSRALBFCPTN-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C2=CC=CC=C21)CC |
Origin of Product |
United States |
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